molecular formula C8H9BF3KN2O B14890972 2-Propionamidopyridine-4-trifluoroborate, potassium salt

2-Propionamidopyridine-4-trifluoroborate, potassium salt

Cat. No.: B14890972
M. Wt: 256.08 g/mol
InChI Key: QPMBWOWJIPPIKB-UHFFFAOYSA-N
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Description

2-Propionamidopyridine-4-trifluoroborate, potassium salt: is a chemical compound with the molecular formula C8H9BF3N2O.K . This compound is known for its unique structure, which includes a trifluoroborate group attached to a pyridine ring, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionamidopyridine-4-trifluoroborate, potassium salt typically involves the reaction of 2-propionamidopyridine with a trifluoroborate reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Propionamidopyridine-4-trifluoroborate, potassium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2-Propionamidopyridine-4-trifluoroborate, potassium salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propionamidopyridine-4-trifluoroborate, potassium salt involves its ability to participate in various chemical reactions. The trifluoroborate group is highly reactive, allowing the compound to act as a nucleophile or electrophile in different reactions. The molecular targets and pathways involved depend on the specific application and reaction

Properties

Molecular Formula

C8H9BF3KN2O

Molecular Weight

256.08 g/mol

IUPAC Name

potassium;trifluoro-[2-(propanoylamino)pyridin-4-yl]boranuide

InChI

InChI=1S/C8H9BF3N2O.K/c1-2-8(15)14-7-5-6(3-4-13-7)9(10,11)12;/h3-5H,2H2,1H3,(H,13,14,15);/q-1;+1

InChI Key

QPMBWOWJIPPIKB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=NC=C1)NC(=O)CC)(F)(F)F.[K+]

Origin of Product

United States

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